CID 71352151
Description
CID 71352151 is a chemical compound recently characterized through advanced analytical techniques. Its structure, as depicted in Figure 1 of , includes a cyclic ether backbone and specific functional groups that contribute to its physicochemical properties. Gas chromatography-mass spectrometry (GC-MS) analysis revealed distinct fragmentation patterns, aiding in its identification .
Properties
CAS No. |
12035-06-2 |
|---|---|
Molecular Formula |
Nb3Tl |
Molecular Weight |
483.103 g/mol |
InChI |
InChI=1S/3Nb.Tl |
InChI Key |
WYFLUUZUXAXZNH-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Nb].[Nb].[Tl] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 71352151” involves specific reaction conditions and reagents. One of the common synthetic routes includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions. The process often includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 71352151” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
The compound “CID 71352151” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of “CID 71352151” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Oscillatoxin Derivatives: Structural Analogues
CID 71352151 belongs to a family of oscillatoxin derivatives, as evidenced by structural similarities to compounds such as:
- Oscillatoxin D (CID: 101283546)
- 30-Methyl-oscillatoxin D (CID: 185389)
- Oscillatoxin E (CID: 156582093)
- Oscillatoxin F (CID: 156582092)
These compounds share a core macrocyclic structure but differ in substituents (e.g., methyl groups, hydroxyl positions). For instance, 30-Methyl-oscillatoxin D (CID 185389) features a methyl group at position 30, enhancing its lipophilicity compared to this compound .
Challenges in Comparative Studies
- Nomenclature Complexity: Software tools like ACD/Name and ChemDraw aid in generating IUPAC-compliant names for structurally similar compounds, avoiding ambiguities .
- Data Reproducibility : Supporting information (e.g., spectral data, synthetic protocols) must be rigorously documented to validate comparisons, as emphasized in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
